molecular formula C16H18ClN5O2 B2894123 2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol CAS No. 890894-90-3

2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol

Cat. No. B2894123
CAS RN: 890894-90-3
M. Wt: 347.8
InChI Key: RZLWFNVQILUQJR-UHFFFAOYSA-N
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Description

2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol is a useful research compound. Its molecular formula is C16H18ClN5O2 and its molecular weight is 347.8. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Solvatochromic Behavior

Research into the solvatochromic behavior and acidity constant of pyrazolo[3,4-d]pyrimidine derivatives has provided insights into how these compounds interact with different solvents. Studies have shown that the electronic spectra of azo compounds derived from this family exhibit significant shifts in their maximum absorption wavelength (λmax) when transitioning between solvents of varying polarities. This behavior is crucial for understanding solvent effects on the electronic properties of these compounds and their potential applications in dye chemistry and materials science (El-gahami et al., 2014).

Antimicrobial and Anticancer Potential

Compounds within the pyrazolo[3,4-d]pyrimidine family have been explored for their antimicrobial and anticancer activities. Novel derivatives synthesized for this purpose have shown promising results in vitro against various microbial strains and cancer cell lines, highlighting their potential as templates for developing new therapeutic agents (Hafez et al., 2016).

Molecular Engineering and Structural Analysis

The exploration of isomorphous structures within the pyrazolo[3,4-d]pyrimidine derivatives has led to a deeper understanding of the chlorine-methyl exchange rule and the impact of molecular substituents on the physical and chemical properties of these compounds. Such research aids in the rational design of molecules with desired properties for applications in materials science and pharmaceutical chemistry (Rajni Swamy et al., 2013).

Catalytic and Synthetic Applications

The catalytic properties of azolium salts have been utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis. The ability to undergo nucleophilic aroylation opens up new pathways for creating a wide range of structurally diverse molecules, which can have various industrial and pharmaceutical applications (Miyashita et al., 1990).

properties

IUPAC Name

2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-11-2-3-12(8-14(11)17)22-16-13(9-20-22)15(18-10-19-16)21(4-6-23)5-7-24/h2-3,8-10,23-24H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLWFNVQILUQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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